molecular formula C7H5BrINO3 B2579974 4-Bromo-2-iodo-6-nitroanisole CAS No. 1935459-09-8

4-Bromo-2-iodo-6-nitroanisole

Cat. No. B2579974
CAS RN: 1935459-09-8
M. Wt: 357.929
InChI Key: CXOUTSIFAJBDGY-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-6-nitroanisole is a chemical compound with the IUPAC name 5-bromo-1-iodo-2-methoxy-3-nitrobenzene . It has a molecular weight of 357.93 .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-iodo-6-nitroanisole is 1S/C7H5BrINO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Bromo-2-iodo-6-nitroanisole is a solid at ambient temperature . It has a density of 2.188±0.06 g/cm3 and a boiling point of 373.6±42.0 °C .

Scientific Research Applications

Interactions and Aggregation Studies

Research involving compounds structurally similar to "4-Bromo-2-iodo-6-nitroanisole" has focused on understanding their aggregation behavior and intermolecular interactions. For instance, studies on 2-hydroxy-3-iodo-5-nitrobenzaldehyde and 2,4-diiodo-6-nitroanisole highlighted the role of hydrogen bonding, iodo-nitro interactions, and aromatic pi-pi stacking interactions in the aggregation of these molecules. Such insights are crucial for the design of advanced materials and understanding the solid-state behavior of organic compounds (Garden et al., 2004).

Synthetic Pathways and Chemical Properties

Research also delves into the synthetic pathways and chemical properties of compounds related to "4-Bromo-2-iodo-6-nitroanisole". For example, the synthesis of 2-bromo-4-nitrophenol from 2-methoxy-5-nitroaniline, involving diazotization and the Sandmeyer reaction, highlights the methodological advancements in producing nitroanisole derivatives. These studies not only provide insights into the synthesis of complex organic compounds but also help in understanding the chemical behavior of bromo-nitroanisole derivatives, which can be instrumental in designing novel compounds for various applications (Li Zi-ying, 2008).

Spectroscopic Analysis and Molecular Structure

Further research into the vibrational spectroscopic analysis of 4-bromo-3-nitroanisole provides comprehensive insights into its molecular structure, vibrational frequencies, and electronic properties. Such studies are pivotal for the development of materials with specific electronic and optical properties, contributing to the fields of molecular electronics and photonics (Balachandran & Karunakaran, 2013).

Environmental and Electrochemical Studies

The environmental fate and electrochemical behavior of nitroanisole derivatives, including studies on their reductive transformation and potential toxicity, are of significant interest. Understanding the environmental impact and degradation pathways of such compounds is essential for assessing their ecological risk and designing environmentally benign substances (Hawari et al., 2015).

Safety and Hazards

4-Bromo-2-iodo-6-nitroanisole is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

5-bromo-1-iodo-2-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOUTSIFAJBDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-iodo-6-nitroanisole

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